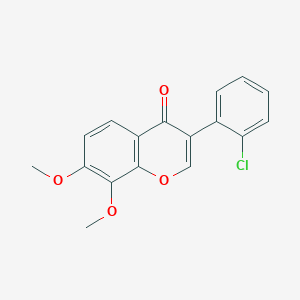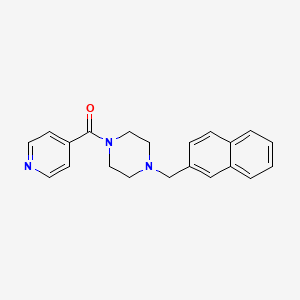
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide involves its ability to bind to the active site of the targeted enzyme or protein, thereby inhibiting its activity. The binding of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide to the active site is mediated by specific interactions between the molecule and the amino acid residues of the enzyme or protein.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide depend on the specific enzyme or protein that it targets. Inhibition of CK2 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Inhibition of PP5 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to enhance the response of cells to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide in scientific research. One potential application is in the development of new cancer therapies, as the inhibition of CK2 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has shown promising results in inducing apoptosis in cancer cells. Another potential application is in the study of DNA damage response pathways, as the inhibition of PP5 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to enhance the response of cells to DNA damage. Additionally, further research is needed to investigate the potential toxicity of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide and to develop safer and more effective inhibitors of targeted enzymes and proteins.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide involves a series of chemical reactions. The starting material for the synthesis is 2-methoxy-5-methylphenol, which is then converted to 3-chloro-4-nitrobenzamide through a series of reactions. The final step involves the introduction of a chlorine atom to the 3-position of the benzene ring, resulting in the formation of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide.
Applications De Recherche Scientifique
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively used in scientific research due to its inhibitory effects on certain enzymes and proteins. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has also been shown to inhibit the activity of the protein phosphatase PP5, which is involved in the regulation of various signaling pathways.
Propriétés
IUPAC Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-6-14(22-2)12(7-9)17-15(19)10-4-5-13(18(20)21)11(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQBLMDZVNSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)


![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)





![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)